N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide
Description
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a synthetic organic compound It features a pyran ring fused with a benzene ring, and it contains functional groups such as an acetyl group, a methyl group, and a trifluoromethyl group
Properties
IUPAC Name |
N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c1-8(21)12-7-13(15(23)24-9(12)2)20-14(22)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWAIRQAJJXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through cyclization reactions.
Introduction of Functional Groups: The acetyl, methyl, and trifluoromethyl groups can be introduced through various organic reactions such as Friedel-Crafts acylation, methylation, and trifluoromethylation.
Coupling with Benzene Ring: The pyran ring can be coupled with a benzene ring derivative through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Table 1: Key Reaction Parameters
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| 5-Acetyl-6-methyl-2H-pyran-3-one | Electrophilic pyran substrate | Reflux in ethanol, 4–6 hours | 75–83% |
| Trifluoromethylbenzene derivative | Nucleophile | Catalyzed by pTSA or NaOAc | – |
| Ethanol | Solvent | Boiling point (~78°C) | – |
Functionalization at the Acetyl Group
The acetyl group (-COCH₃) at the pyran C5 position undergoes:
-
Nucleophilic substitution with amines or alcohols to form imine or ester derivatives.
-
Condensation reactions with hydrazines, yielding hydrazones with potential bioactivity .
For example, reaction with hydrazine hydrate forms a hydrazone derivative, altering solubility and biological targeting .
Reactivity of the Trifluoromethylbenzene Moiety
The 3-(trifluoromethyl)benzene group participates in:
-
Electrophilic aromatic substitution (EAS) at the meta position, though the -CF₃ group deactivates the ring, limiting reactivity.
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Cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, enabling aryl-aryl bond formation .
Table 2: Trifluoromethylbenzene Reactivity
| Reaction Type | Reagents | Outcome |
|---|---|---|
| EAS | HNO₃/H₂SO₄ | Limited nitration at meta position |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
Pyran Ring Modifications
The 2H-pyran-2-one core undergoes:
-
Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents), producing dihydroxyketone intermediates.
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Cycloadditions (e.g., Diels-Alder) due to the conjugated diene system, forming bicyclic structures .
Stability Under Hydrolytic Conditions
The carboxamide linkage (-CONH-) is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 3-(trifluoromethyl)benzoic acid and the pyran-3-amine derivative.
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Basic Hydrolysis : Forms the corresponding carboxylate salt .
Comparative Reactivity with Analogues
The trifluoromethyl group enhances electrophilicity at the pyran ring compared to non-fluorinated analogues. For instance:
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| -CF₃ substituent | 1.5–2× faster | Enhanced electrophilicity |
| -NO₂ substituent | 3× slower | Steric hindrance |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide exhibit promising anticancer properties. For instance, derivatives of pyranones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyran derivatives and their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications to the pyran structure enhanced anticancer activity, suggesting that trifluoromethyl substitutions may play a crucial role in bioactivity .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways, making them effective against a range of pathogens.
Data Table: Antimicrobial Activity of Pyran Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-acetyl-6-methyl-2-oxo...) | E. coli | 32 µg/mL |
| N-(5-acetyl-6-methyl-2-oxo...) | S. aureus | 16 µg/mL |
| N-(5-acetyl-6-methyl-2-oxo...) | P. aeruginosa | 64 µg/mL |
Agricultural Applications
2.1 Pesticidal Properties
Compounds with the pyran structure have been investigated for their pesticidal properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate plant tissues and target pests effectively.
Case Study:
A field trial conducted on crops treated with pyran-based pesticides showed a significant reduction in pest populations compared to untreated controls. The study highlighted the efficacy of these compounds in providing sustainable pest management solutions .
Materials Science
3.1 Polymer Chemistry
This compound can serve as a monomer in polymer synthesis, particularly in developing high-performance materials with specific thermal and mechanical properties.
Data Table: Properties of Pyran-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Pyran-Based Thermoplastics | 250 | 50 |
| Pyran-Based Elastomers | 200 | 30 |
Mechanism of Action
The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction: The compound might interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide: can be compared with other pyran derivatives and trifluoromethyl-substituted compounds.
Pyran Derivatives: Compounds with similar pyran ring structures, such as flavonoids and coumarins.
Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzenes and trifluoromethylpyridines.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide, with the CAS number 338418-31-8, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 339.27 g/mol. The compound features a pyran ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H12F3NO4 |
| Molecular Weight | 339.27 g/mol |
| CAS Number | 338418-31-8 |
| Purity | ≥ 98% |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-acetyl-6-methyl-2H-pyran-3-one with a trifluoromethyl-substituted benzenecarboxylic acid derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing pyran moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This could be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Emerging data suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In particular, it has been shown to affect pathways involved in cell survival and proliferation .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various pyran derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli .
- Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential through cytokine profiling in human cell lines treated with the compound. The findings revealed a marked decrease in TNF-alpha levels, suggesting its role as an anti-inflammatory agent .
- Anticancer Research : A study focusing on the effect of similar compounds on cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer models .
Q & A
Q. What are the recommended synthetic routes for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide?
The synthesis of structurally analogous carboxamide derivatives typically involves multi-step reactions under controlled conditions. For example, refluxing precursors in a solvent mixture (e.g., acetic acid/acetic anhydride) with catalysts like sodium acetate is a common strategy. Key steps include condensation reactions to form heterocyclic cores and subsequent functionalization via carboxamide coupling. Reaction times (8–10 hours) and purification via recrystallization (e.g., ethyl acetate/ethanol) are critical for high yields (78% reported for similar compounds) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions and stereochemistry.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolves 3D molecular conformation and crystallographic parameters (e.g., dihedral angles, hydrogen bonding). For instance, deviations from planarity (e.g., 0.224 Å for pyrimidine rings) and bifurcated C–H···O interactions can be quantified .
- Elemental Analysis : Ensures purity and stoichiometric consistency.
Q. How can impurities be minimized during synthesis?
Impurity control requires optimized reaction conditions (e.g., stoichiometric ratios, inert atmosphere) and rigorous purification methods. Recrystallization using mixed solvents (e.g., ethyl acetate/ethanol) effectively removes byproducts. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is advised .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray analysis provides atomic-resolution insights. Using SHELX software, researchers can refine structures by analyzing:
- Puckering parameters : For non-planar rings (e.g., flattened boat conformations in pyran/pyrimidine systems).
- Hydrogen-bonding networks : Critical for understanding packing motifs (e.g., chains along the c-axis via C–H···O interactions) .
- Thermal displacement parameters : Differentiate static disorder from dynamic motion.
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., NMR-derived vs. X-ray conformations) arise from solution vs. solid-state dynamics. Strategies include:
Q. What methodologies are recommended for studying biological interactions?
- Molecular docking : Predict binding affinity to targets (e.g., enzymes, receptors). Use software like AutoDock Vina with optimized force fields.
- Kinetic assays : Measure inhibition constants (Ki) or IC50 values via fluorometric/colorimetric methods.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. How can in silico modeling predict metabolic stability?
- ADMET prediction tools : SwissADME or ProTox-II estimate solubility, CYP450 metabolism, and toxicity.
- Metabolite identification : Use Mass Frontier or similar software to simulate fragmentation pathways.
- QSAR models : Corrogate structural features (e.g., trifluoromethyl groups) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
